molecular formula C8H14O B15494162 Cyclohexene, 1-methoxy-2-methyl- CAS No. 1728-38-7

Cyclohexene, 1-methoxy-2-methyl-

Cat. No.: B15494162
CAS No.: 1728-38-7
M. Wt: 126.20 g/mol
InChI Key: YSAZFHDEUZHTIM-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylcyclohexene (CAS: 1728-38-7) is a substituted cyclohexene derivative with the molecular formula C₈H₁₄O and a molecular weight of 126.199 g/mol . Its structure features a cyclohexene ring substituted with a methoxy (-OCH₃) group at position 1 and a methyl (-CH₃) group at position 2. This compound is notable for its role in organic synthesis, particularly in studies exploring regioselective oxidation and catalytic transformations . The methoxy group enhances electron density in the ring, influencing reactivity patterns compared to unsubstituted cyclohexene or derivatives with different substituents.

Properties

CAS No.

1728-38-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-methoxy-2-methylcyclohexene

InChI

InChI=1S/C8H14O/c1-7-5-3-4-6-8(7)9-2/h3-6H2,1-2H3

InChI Key

YSAZFHDEUZHTIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

1-Methoxycyclohexene (C₇H₁₂O)
  • Molecular Weight : 112.17 g/mol .
  • Key Differences : Lacks the methyl group at position 2, leading to reduced steric hindrance and lower molecular weight.
  • Reactivity: The absence of the methyl group allows for more facile oxidation at the allylic position, producing cyclohexenone or cyclohexenol under catalytic conditions .
Crotepoxide (C₁₅H₂₂O₅)
  • Structure : A polyoxygenated cyclohexene derivative with epoxide and hydroxyl groups .
  • Key Differences : Multiple oxygen substituents increase polarity and reactivity in epoxide ring-opening reactions, unlike the methoxy/methyl-substituted target compound.
Cyclohexene Oxide (C₆H₁₀O)
  • Structure : An epoxidized cyclohexene.
  • Reactivity : Undergoes nucleophilic attack at the strained epoxide ring, whereas 1-methoxy-2-methylcyclohexene participates in allylic oxidation or electrophilic addition due to its substituent-directed electronic effects .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
1-Methoxy-2-methylcyclohexene C₈H₁₄O 126.199 Not reported Methoxy, Methyl
1-Methoxycyclohexene C₇H₁₂O 112.17 ~150–160 (est.) Methoxy
Cyclohexenol C₆H₁₀O 98.14 161 Hydroxyl
Cyclohexenone C₆H₈O 96.13 155 Ketone

Notes:

  • The methyl group in 1-methoxy-2-methylcyclohexene increases hydrophobicity compared to hydroxyl- or ketone-containing derivatives .
  • Cyclohexenol and cyclohexenone are common oxidation products of cyclohexene derivatives, but their formation depends on reaction conditions and catalyst selectivity .

Reactivity and Catalytic Behavior

Oxidation Pathways
  • 1-Methoxy-2-methylcyclohexene: Predominantly undergoes allylic oxidation due to the electron-donating methoxy group, yielding products like 2-methylcyclohexenone or epoxides under metal-catalyzed conditions (e.g., Cu or V catalysts) .
  • Unsubstituted Cyclohexene: Produces a mixture of cyclohexenol, cyclohexenone, and adipic acid, with less regioselectivity .
  • Crotepoxide : Reacts via epoxide ring-opening, forming diols or cross-linked polymers, which is distinct from the methoxy-substituted compound’s behavior .
Influence of CO₂ as an Oxidant
  • CO₂ enhances the oxidation efficiency of cyclohexene derivatives by stabilizing reactive intermediates. For 1-methoxy-2-methylcyclohexene, this could lower activation energy for allylic C–H bond cleavage .

Catalytic Oxidation Studies

  • Vanadium-doped zeolites selectively oxidize 1-methoxy-2-methylcyclohexene to 2-methylcyclohexenone with >80% yield under mild conditions (40°C, O₂/CO₂ atmosphere) .
  • Cu(II) catalysts promote epoxidation but favor cyclohexene oxide formation over substituted derivatives due to steric effects .

Preparation Methods

Structural and Physicochemical Properties

1-Methoxy-2-methylcyclohexane adopts a chair conformation, with the methoxy and methyl groups typically occupying equatorial positions to minimize steric strain. The compound’s physical properties, such as its boiling point (112–116°C under vacuum) and density (0.89 g/cm³), are consistent with its molecular structure. Its IR and NMR spectra exhibit characteristic signals for methoxy (–OCH₃, δ ~3.3 ppm in ¹H NMR) and methyl groups (δ ~1.0 ppm).

Synthetic Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone for ether preparation. For 1-methoxy-2-methylcyclohexane, this method involves:

  • Tosylation of 2-Methylcyclohexanol :
    Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields 2-methylcyclohexyl tosylate.
  • Nucleophilic Substitution :
    Displacement of the tosylate group by methoxide (NaOCH₃) in tetrahydrofuran (THF) at reflux:
    $$
    \text{2-Methylcyclohexyl tosylate} + \text{NaOCH}_3 \rightarrow \text{1-Methoxy-2-methylcyclohexane} + \text{NaOTs}
    $$
    Yield : 65–75% after purification.
Advantages:
  • High regioselectivity due to SN2 mechanism.
  • Scalable for industrial applications.
Limitations:
  • Requires anhydrous conditions.
  • Tosylation step generates stoichiometric waste.

Acid-Catalyzed Etherification

Direct etherification of 2-methylcyclohexanol with methanol under Lewis acid catalysis offers a one-pot alternative. Using p-toluenesulfonic acid (PTSA, 10 wt%), the reaction proceeds via a carbocation intermediate:
$$
\text{2-Methylcyclohexanol} + \text{CH}3\text{OH} \xrightarrow{\text{PTSA}} \text{1-Methoxy-2-methylcyclohexane} + \text{H}2\text{O}
$$
Conditions : Reflux for 12 h, followed by vacuum distillation.
Yield : 75–80%.

Mechanistic Insights:
  • Protonation of the hydroxyl group generates a carbocation at C1.
  • Methanol nucleophilically attacks the carbocation, forming the ether.
Side Reactions:
  • Competing dehydration to 1-methylcyclohexene.
  • Minimized by maintaining a methanol excess (5:1 ratio).

Mitsunobu Reaction

The Mitsunobu reaction enables stereospecific ether synthesis under mild conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-methylcyclohexanol reacts with methanol:
$$
\text{2-Methylcyclohexanol} + \text{CH}3\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{1-Methoxy-2-methylcyclohexane}
$$
Yield : 80–85%.

Advantages:
  • Retention of configuration at the reaction center.
  • Compatible with sterically hindered substrates.
Limitations:
  • High cost of reagents.
  • Labor-intensive purification.

Epoxide Ring-Opening

Epoxidation of 2-methylcyclohexene followed by methoxide-mediated ring-opening provides a stereocontrolled route:

  • Epoxidation :
    Reaction with m-chloroperbenzoic acid (mCPBA) yields 1,2-epoxy-2-methylcyclohexane.
  • Ring-Opening :
    Methoxide attacks the less substituted carbon under basic conditions:
    $$
    \text{1,2-Epoxy-2-methylcyclohexane} + \text{CH}_3\text{O}^- \rightarrow \text{1-Methoxy-2-methylcyclohexanol} \xrightarrow{\text{Dehydration}} \text{1-Methoxy-2-methylcyclohexane}
    $$
    Overall Yield : 60–70%.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Disadvantages
Williamson Synthesis 65–75 Tosylation, NaOCH₃, reflux High purity, reliability Multi-step, toxic byproducts
Acid-Catalyzed 75–80 PTSA, MeOH, 12 h reflux One-pot, cost-effective Competing dehydration
Mitsunobu 80–85 DEAD, PPh₃, 0°C to RT Stereoretention, mild conditions Expensive reagents
Epoxide Opening 60–70 mCPBA, NaOCH₃, dehydration Stereocontrol Low yield, additional steps

Mechanistic Considerations

  • Carbocation Stability : In acid-catalyzed methods, the carbocation at C1 is stabilized by hyperconjugation from adjacent methyl and cyclohexyl groups.
  • Steric Effects : The Mitsunobu reaction circumvents steric hindrance through its concerted mechanism.
  • Solvent Influence : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in Williamson synthesis, while protic solvents (e.g., methanol) favor elimination.

Applications and Derivatives

1-Methoxy-2-methylcyclohexane serves as:

  • Solvent : Low polarity makes it suitable for non-aqueous reactions.
  • Pharmaceutical Intermediate : Precursor to analgesics (e.g., Wy-22811).
  • Chiral Auxiliary : Resolved enantiomers facilitate asymmetric synthesis.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-methoxy-2-methylcyclohexene via acid-catalyzed dehydration?

  • Methodological Answer : The synthesis typically involves dehydrating a precursor alcohol (e.g., 2-methylcyclohexanol derivatives) using a strong acid catalyst like concentrated H₃PO₄ or H₂SO₄. Key parameters include:
  • Temperature : Maintain the reaction temperature near the boiling point of the product (83.3°C for cyclohexene analogs) to facilitate distillation while avoiding decomposition .
  • Cooling : Use an ice-water bath to condense volatile products and minimize side reactions .
  • Catalyst Selection : Phosphoric acid is preferred over sulfuric acid to reduce charring and carbonaceous byproduct formation .

Q. How can the structure of 1-methoxy-2-methylcyclohexene be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.2–3.5 ppm and alkene protons (C=C) at δ 5.4–5.7 ppm.
  • ¹³C NMR : Confirm the methoxy group (δ 50–55 ppm) and sp² carbons (δ 120–130 ppm) .
  • IR Spectroscopy : Detect C-O stretching (1050–1150 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹).
  • GC-MS : Quantify purity and identify impurities using retention indices and fragmentation patterns .

Q. How is the percentage yield of 1-methoxy-2-methylcyclohexene calculated, and what factors affect it?

  • Methodological Answer :
  • Theoretical Yield : Calculate using stoichiometry from the limiting reagent (e.g., 2-methylcyclohexanol derivative).

  • Experimental Yield : Measure mass of isolated product after purification.

  • Formula :
    Percentage Yield=(Experimental YieldTheoretical Yield)×100\text{Percentage Yield} = \left(\frac{\text{Experimental Yield}}{\text{Theoretical Yield}}\right) \times 100

  • Key Factors :

  • Side reactions (e.g., polymerization of alkenes).

  • Incomplete distillation due to improper temperature control .

  • Example: A 75% yield was achieved in cyclohexene synthesis by optimizing cooling and catalyst .

Advanced Research Questions

Q. What strategies mitigate carbonaceous byproduct formation during acid-catalyzed synthesis of 1-methoxy-2-methylcyclohexene?

  • Methodological Answer :
  • Catalyst Optimization : Use H₃PO₄ instead of H₂SO₄ to reduce charring .
  • Temperature Modulation : Rapid distillation minimizes prolonged exposure to high temperatures, reducing decomposition .
  • Additives : Introduce stabilizing agents (e.g., molecular sieves) to adsorb water and shift equilibrium toward dehydration .

Q. How can computational chemistry predict the stability and regioselectivity of 1-methoxy-2-methylcyclohexene derivatives?

  • Methodological Answer :
  • DFT Calculations : Model transition states to identify favored reaction pathways (e.g., Zaitsev vs. anti-Zaitsev alkene formation).
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics.
  • Example : Studies on cyclohexene derivatives used DFT to optimize hydrogenation catalysts, which can be adapted for methoxy-methyl analogs .

Q. What contradictions exist in reported thermodynamic data for 1-methoxy-2-methylcyclohexene, and how can they be resolved?

  • Methodological Answer :
  • Data Variability : Discrepancies in boiling points or enthalpies may arise from impurities or measurement techniques.
  • Resolution : Cross-validate using multiple methods (e.g., DSC for phase changes, calorimetry for ΔH).
  • Reference Standards : Use NIST data (CAS 931-57-7) for benchmarking .

Q. How does steric hindrance from the methoxy and methyl groups influence the reactivity of 1-methoxy-2-methylcyclohexene in Diels-Alder reactions?

  • Methodological Answer :
  • Steric Effects : The methoxy group at C1 and methyl at C2 may reduce dienophile accessibility.
  • Experimental Design : Compare reaction rates with unsubstituted cyclohexene. Use X-ray crystallography or NOESY NMR to analyze transition-state geometry .

Data Contradiction Analysis

  • Example : Conflicting reports on optimal reaction temperatures (e.g., 160°C vs. 170°C) may stem from differences in precursor purity or catalyst activity. Resolve by replicating experiments under controlled conditions and validating with GC-MS .

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